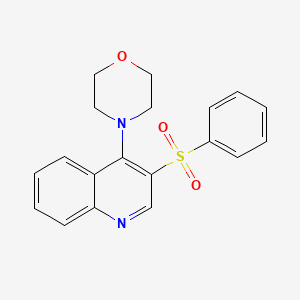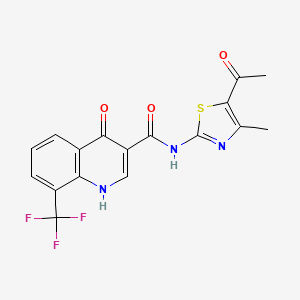
N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-HYDROXY-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-HYDROXY-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-HYDROXY-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.
Quinoline Derivative Formation: The quinoline core can be constructed using methods such as the Skraup synthesis or Friedländer synthesis.
Coupling Reactions: The final step involves coupling the thiazole and quinoline derivatives under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-HYDROXY-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substituent.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a therapeutic agent, subject to further research and clinical trials.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-HYDROXY-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXAMIDE would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. Detailed studies would be required to elucidate the exact molecular pathways involved.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial activity.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir, used in various therapeutic applications.
Uniqueness
N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-HYDROXY-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline or thiazole derivatives.
属性
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O3S/c1-7-14(8(2)24)27-16(22-7)23-15(26)10-6-21-12-9(13(10)25)4-3-5-11(12)17(18,19)20/h3-6H,1-2H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIRROPPEAHODR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2562568.png)
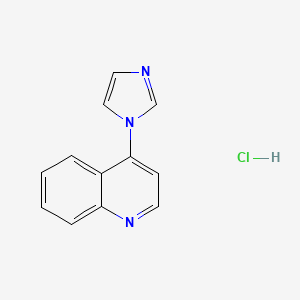
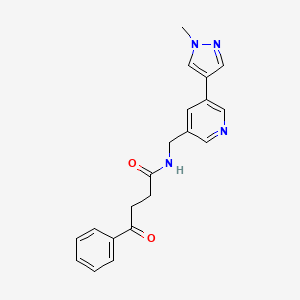
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;hydrochloride](/img/structure/B2562576.png)
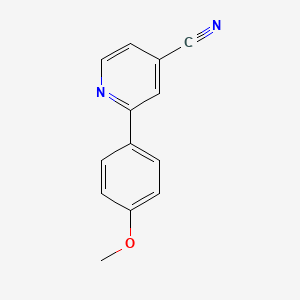
![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2562579.png)


![3-[(1-Benzyltetrazol-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6,8-dimethyl-1H-quinolin-2-one;hydrochloride](/img/structure/B2562582.png)
![ethyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562585.png)
![7-chloro-4-methyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2562586.png)


